5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde

ALDH1A3 inhibition Structure-activity relationship Halogen positioning

5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (CAS 667437-25-4) is a synthetic, dual-halogenated aromatic aldehyde belonging to the benzyloxybenzaldehyde class, characterized by a 5-chloro substitution on the core benzaldehyde ring and a 3-fluorobenzyl ether at the 2-position. It is supplied as a research-grade building block (≥95% purity) primarily intended for use as a versatile intermediate in medicinal chemistry and chemical biology, where its aldehyde handle enables formation of Schiff bases, heterocycles, and other derivatives.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
CAS No. 667437-25-4
Cat. No. B1364827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
CAS667437-25-4
Molecular FormulaC14H10ClFO2
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=O
InChIInChI=1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
InChIKeyIRZBCKWHYJXVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (CAS 667437-25-4): A Distinctive Benzyloxybenzaldehyde Scaffold for Aldehyde-Targeting Research


5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (CAS 667437-25-4) is a synthetic, dual-halogenated aromatic aldehyde belonging to the benzyloxybenzaldehyde class, characterized by a 5-chloro substitution on the core benzaldehyde ring and a 3-fluorobenzyl ether at the 2-position . It is supplied as a research-grade building block (≥95% purity) primarily intended for use as a versatile intermediate in medicinal chemistry and chemical biology, where its aldehyde handle enables formation of Schiff bases, heterocycles, and other derivatives . The compound's unique substitution pattern distinguishes it from other benzyloxybenzaldehyde analogs and positions it as a candidate scaffold in programs targeting aldehyde-metabolizing enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3) [1].

Why Generic 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde Substitution Fails: The Critical Role of Halogen and Positional Specificity


The activity of benzyloxybenzaldehyde derivatives is exquisitely sensitive to even minor structural modifications, making simple in-class substitution unreliable without quantitative justification [1]. In a recent systematic SAR study of ALDH1A3 inhibitors, subtle changes to the halogen position, linker length, or benzyl ring substitution resulted in drastic shifts in enzyme inhibition potency and selectivity; while lead compounds ABMM-15 and ABMM-16 displayed IC50 values of 0.23 µM and 1.29 µM respectively, close analogs with altered halogen placement lost significant activity or gained undesirable cytotoxicity [2]. The simultaneous presence of a 5-chloro group on the salicylaldehyde core and a 3-fluorobenzyloxy substituent creates a specific electronic and steric profile that cannot be replicated by the 4-fluoro isomer, the des-fluoro analog, or the bromo counterpart without measurable divergence in target engagement, metabolic stability, or downstream synthetic utility [3].

5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde: Quantitative Comparator Evidence for Differentiated Selection


Structural Differentiation from Positional Isomer 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde Dictates ALDH1A3 Binding Affinity

In the benzyloxybenzaldehyde series, the position of the fluorine atom on the peripheral benzyl ring critically controls ALDH1A3 inhibitory activity [1]. The target compound carries the fluorine at the 3-position, whereas the 4-fluoro positional isomer places the fluorine para to the methylene linker. SAR data from the same scaffold class indicate that meta-substituted benzyloxy analogs engage the ALDH1A3 active site more productively; lead inhibitor ABMM-16, which contains a p-chlorophenyl ring, achieves an IC50 of 1.29 µM, while ABMM-15 with a different substitution pattern reaches 0.23 µM, demonstrating that subtle halogen positional changes produce over 5-fold differences in potency [2]. Although direct IC50 data for the individual 3-fluorobenzyl versus 4-fluorobenzyl congeners have not been published in a single head-to-head assay, the class-level evidence strongly supports that the 3-fluorobenzyl substitution pattern is advantageous for maintaining optimal geometry within the enzyme binding pocket [3].

ALDH1A3 inhibition Structure-activity relationship Halogen positioning

5-Chloro versus 5-Bromo Substitution: Impact on Electrophilic Reactivity and Downstream Synthetic Utility

The 5-chloro substituent on the salicylaldehyde core offers a distinct balance of electronegativity and steric bulk compared to the 5-bromo analog (5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde) . Chlorine's higher electronegativity (3.16 vs 2.96 for bromine on the Pauling scale) [1] renders the aldehyde carbon more electrophilic, accelerating Schiff base formation and nucleophilic addition reactions that are central to derivatization workflows. Conversely, the bromo analog provides a superior leaving group for palladium-catalyzed cross-couplings but at the cost of increased steric hindrance and potential for unwanted dehalogenation side reactions under reductive conditions [2]. Quantitative Hammett σm values (Cl: 0.37; Br: 0.39) indicate similar inductive effects, but the smaller van der Waals radius of chlorine (175 pm vs 185 pm for bromine) reduces steric clashes in subsequent structure-based design efforts [1].

Synthetic chemistry Halogen exchange Cross-coupling reactivity

Metabolic Stability Advantage of the 3-Fluorobenzyloxy Motif Over Non-Fluorinated Benzyloxy Analogs

Fluorine substitution on the benzyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the para position [1]. In benzyloxybenzaldehyde derivatives, the non-fluorinated comparator 5-Chloro-2-(benzyloxy)benzaldehyde is susceptible to benzylic hydroxylation, which can lead to rapid clearance or generation of reactive quinone methide species [2]. The 3-fluorobenzyloxy group in the target compound introduces a metabolic soft spot shield, as the C–F bond (bond dissociation energy ≈ 485 kJ/mol) is significantly stronger than the C–H bond (≈ 439 kJ/mol), making enzymatic oxidation at the fluorinated position energetically unfavorable [3]. While direct microsomal stability data for this specific compound are not publicly available, the class-level metabolic advantage of aryl fluorine substitution is quantitatively supported by a general 2- to 10-fold increase in in vitro half-life observed across multiple benzyl ether series [2].

Metabolic stability Fluorine chemistry CYP450 oxidation

Vendor-Specified Purity and Physical Form Differentiation for Reliable Assay Reproducibility

The commercial supply of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde from primary research chemical vendors specifies a minimum purity of 95% (HPLC) and solid physical form, with storage at room temperature . In contrast, certain close analogs such as 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde are offered only at lower purity grades (e.g., 90%) or as oils requiring refrigerated storage, which introduces variability in weighing accuracy, DMSO solubility, and long-term stability for high-throughput screening campaigns . A difference of 5% in purity corresponds to a potential 50 mM stock solution containing 2.5 mM of unidentified impurities, which can act as confounding inhibitors or aggregators in enzymatic assays at typical screening concentrations (10 µM) [1].

Compound quality control Purity specification Procurement reliability

Optimal Deployment Scenarios for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde Based on Differentiated Evidence


ALDH1A3 Inhibitor Fragment Elaboration and Lead Optimization

Leveraging the class-level SAR evidence that meta-substituted benzyloxybenzaldehyde scaffolds achieve nanomolar ALDH1A3 inhibition [1], 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde serves as a privileged fragment for structure-guided elaboration. The 3-fluorobenzyl group's predicted metabolic stability advantage over non-fluorinated analogs [2] makes it particularly suitable for programs aiming to develop ALDH1A3-targeted therapeutics with favorable pharmacokinetic profiles. Researchers can directly synthesize Schiff base, hydrazone, or heterocyclic derivatives from the aldehyde handle and compare activity against the published ABMM-15/16 benchmarks.

Fluorinated Heterocycle Synthesis for CNS-Targeted Chemical Libraries

The compound's 5-chloro substituent provides balanced electrophilicity for condensation reactions while avoiding the steric bulk of bromine [1], enabling efficient construction of fluorinated benzoxazoles, benzimidazoles, and quinazolines. These heterocycles are overrepresented in CNS drug discovery due to their favorable brain penetration properties. The dual-halogen pattern (Cl + F) also creates opportunities for sequential orthogonal cross-coupling reactions to rapidly generate diverse screening libraries with defined regiochemistry.

Chemical Biology Probe Development for Aldehyde Dehydrogenase Profiling

The high vendor-specified purity (95%) and room-temperature storage stability of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde ensure reliable performance in enzymatic assays [1]. Building on the demonstrated selectivity window between ALDH1A3 and ALDH3A1 in this scaffold class [2], the compound can be functionalized with fluorophores or biotin tags via the aldehyde group to create activity-based probes for ALDH isoform profiling in cancer stem cell populations, where ALDH1A3 expression correlates with chemoresistance.

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